molecular formula C9H12FN3O5 B7795970 5-Fluorocytidine

5-Fluorocytidine

Cat. No.: B7795970
M. Wt: 261.21 g/mol
InChI Key: STRZQWQNZQMHQR-CAXIXURWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorocytidine (CAS 2341-22-2) is a cytidine analog where a fluorine atom replaces hydrogen at the 5-position of the pyrimidine ring. This modification enables its broad application across diverse life science research fields . In DNA synthesis and metabolism research, its structural similarity to cytidine allows for incorporation into nucleic acids, thereby influencing key cellular processes such as DNA replication, transcription, and repair. Studying these effects provides crucial insights into cellular functions and offers potential avenues for developing therapies that target diseases related to DNA integrity . The compound is a critical intermediate in prodrug activation pathways. Most notably, it is metabolically related to Capecitabine (Xeloda®), an oral chemotherapeutic prodrug. 5'-Deoxy-5-fluorocytidine, a closely related derivative, is a key metabolite in the multi-step enzymatic activation of Capecitabine ultimately leading to the active drug 5-fluorouracil within tumor tissues . Furthermore, this compound itself serves as a valuable starting material for synthesizing various anti-tumor agents and novel prodrug conjugates, contributing to the development of more targeted cancer treatments . Its utility extends to specialized research methodologies. A novel, rapid assay identifies cell lines lacking functional cytidine deaminase (CDD) by monitoring the incorporation of the deamination product of this compound, 5-fluorouridine, into cellular RNA . This application highlights its role as a tool for probing cellular enzyme activity. Additionally, this compound is being explored in the development of advanced drug delivery systems, such as functionalized nanoparticles for bimodal cancer therapy, where it can be released in a controlled manner . Research into novel enzyme-prodrug pairs also utilizes modified this compound compounds for targeted cancer therapy approaches like Gene-Directed Enzyme Prodrug Therapy (GDEPT) . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5+,6?,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZQWQNZQMHQR-CAXIXURWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ribofuranose-Based Glycosylation

A widely adopted method involves coupling 5-fluorocytosine (5-FC) with protected ribofuranose derivatives. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts with 5-FC in the presence of a silylating agent (e.g., hexamethyldisilazane) to form a protected intermediate. Subsequent deprotection under basic conditions yields 5-FCyd with a reported yield of 68–72%. Key advantages include:

  • High regioselectivity : The 2',3',5'-O-benzoyl groups prevent undesired glycosylation at other hydroxyl positions.

  • Scalability : Bench-scale reactions (10–100 g) demonstrate consistent reproducibility.

Trifluoromethanesulfonic Acid Trimethylsilyl (TMSOTf)-Catalyzed Coupling

Chinese Patent CN102250175A describes a method using TMSOTf as a catalyst to couple 5-FC with 5-deoxy-1,2,3-tri-O-acetylribose in anhydrous solvents (e.g., toluene or acetonitrile). The process achieves an 81–82% yield of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a capecitabine intermediate. Critical parameters include:

  • Temperature : Reactions conducted at 0–5°C minimize side-product formation.

  • Solvent choice : Dichloromethane enhances reaction efficiency compared to polar aprotic solvents.

Enzymatic Synthesis

Pyrimidine-Nucleoside Phosphorylase (PNP)-Mediated Transglycosylation

Patent CN103509837A outlines an enzymatic approach using PNP to catalyze the transglycosylation of 5-FC and 5-deoxyribose-1-phosphate. This method avoids toxic reagents and achieves yields up to 96% under mild conditions (28°C, pH 7.4). Key features:

  • Substrate specificity : PNP selectively forms β-D-5-FCyd without α-anomer contamination.

  • Downstream processing : Crystallization with isopropyl ether ensures >99% purity.

Biocatalytic vs. Chemical Routes: A Comparison

ParameterEnzymatic MethodChemical Method
Yield90–96%68–82%
Reaction Time12–24 hours3–6 hours
Catalyst CostModerate (enzyme reuse)High (TMSOTf)
Environmental ImpactLow (aqueous conditions)High (organic solvents)

Fluorination of Cytidine Derivatives

Direct Fluorination with Elemental Fluorine

Early approaches fluorinated cytidine using F₂ gas in liquid hydrogen fluoride (HF), but this method poses significant safety risks and equipment corrosion. Modern adaptations (CN110615767B) employ N⁴-acyl-protected cytosine derivatives (e.g., N⁴-acetylcytosine) fluorinated in glacial acetic acid, followed by deprotection with ammonia/methanol. This two-step process achieves 99.9% purity and 85–90% yield.

Continuous Flow Fluorination

A continuous flow system using cytosine formic acid solutions and F₂ gas achieves 83% yield with 95% purity. Advantages include reduced reaction time (<1 hour) and minimized byproduct formation.

Recent Advancements in Solid-Phase Synthesis

Hydroxycinnamic Acid Conjugates

A 2024 study synthesized 5'-deoxy-5-fluorocytidine derivatives by coupling 5-FCyd with hydroxycinnamic acids (e.g., caffeic acid) using EDCI/DMAP. While antitumor activity was moderate (IC₅₀: 37–133 μM), this method highlights the potential for modular drug design.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Chemical methods : Competing hydrolysis of silylated intermediates reduces yields in humid conditions.

  • Enzymatic methods : Substrate inhibition at high 5-FC concentrations (>10 mM) limits scalability.

Industrial Scalability Considerations

MethodThroughput (kg/day)Cost ($/kg)
TMSOTf Catalysis50–1001,200
PNP Transglycosylation20–50900

Chemical Reactions Analysis

Coupling with Hydroxycinnamic Acids

Conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids (HCAs) were synthesized to enhance anti-pancreatic cancer activity . Key reactions:

  • Protection : 5′-Deoxy-5-fluorocytidine was protected with acetyl groups (2',3'-di-O-acetyl).

  • Coupling Agents : PyBOP, EDCI, and DCC facilitated amide bond formation with HCAs (e.g., coumaroyl, caffeoyl).

  • Outcome : Six conjugates (1–6 ) showed IC<sub>50</sub> values of 14–133 μM against pancreatic cancer cells, comparable to 5-fluorouracil (5-FU) .

Bacterial Amidohydrolase-Mediated Activation

Bacterial enzymes YqfB and D8_RL hydrolyze prodrugs to release cytotoxic metabolites :

  • Substrates : Modified this compound derivatives (e.g., N<sup>4</sup>-acetylcytidine, N<sup>4</sup>-benzoylcytidine).

  • Conditions : 25 mM Tris-HCl (pH 8), 37°C, 12 hours.

  • Product : this compound, detected via LC-MS .

Table 2: Enzymatic Hydrolysis Efficiency

EnzymeSubstrateHydrolysis ProductDetection Method
YqfB5-Fluoro-N<sup>4</sup>-acetylcytidineThis compoundLC-MS
D8_RL5-Fluoro-N<sup>4</sup>-pivaloylcytidineThis compoundLC-MS

Cytidine Deaminase Conversion

Eukaryotic cytidine deaminases convert this compound into 5-fluorouridine, a precursor of 5-FU :

  • Pathway : this compound → 5-Fluorouridine → 5-Fluorodeoxyuridine → 5-FU .

  • Relevance : Critical for intracellular activation of prodrugs like capecitabine .

Conjugation with Albumin and CES2 Binding

Molecular docking studies reveal interactions critical for prodrug delivery :

  • Albumin Binding : Conjugates bind at the warfarin-binding site, facilitating systemic transport .

  • CES2 Hydrolysis : Hydrogen bonding between the acetyl group of 5-FCR conjugates and Ser228 in CES2 promotes hydrolysis, releasing 5-FU .

Photophysical Stability

  • Excited-State Lifetime : this compound’s singlet excited state has a lifetime of 73 ± 4 ps in ethanol, 2 orders longer than cytosine, due to delayed nonradiative decay .

  • Mechanism : Fluorination alters the decay pathway, reducing sensitivity to proton transfer .

Scientific Research Applications

Anticancer Applications

5-Fluorocytidine has been primarily investigated for its anticancer properties, particularly in the context of pancreatic cancer and colorectal cancer.

Case Studies and Research Findings

  • Pancreatic Cancer: Recent studies synthesized amide conjugates of 5-deoxy-5-fluorocytidine (5-dFCR) with hydroxycinnamic acids, demonstrating enhanced efficacy against pancreatic cancer cell lines (BxPC-3 and AsPC-1) with IC50 values comparable to those of 5-FU. The most potent compound showed an IC50 value of 14 μM against BxPC-3 cells, indicating significant potential for further development in cancer therapy .
  • Colorectal Cancer: A pharmacokinetic study involving patients treated with capecitabine (a prodrug that converts to 5-FU) highlighted the role of cytidine deaminase in converting 5-dFCR to its active form, 5-deoxy-5-fluorouridine (5-DFUR). This conversion was found to be influenced by renal function, suggesting that renal clearance could impact therapeutic efficacy .

Antiviral Applications

Beyond oncology, this compound has been explored for its antiviral properties, particularly against viral infections such as HIV.

Case Studies

  • HIV Research: β-l-2′,3′-Dideoxy-5-fluorocytidine (β-l-FddC), an analog of 5-FC, exhibited selective antiviral activity against HIV types 1 and 2 in vitro. Pharmacokinetic studies in rhesus monkeys indicated favorable absorption and distribution characteristics, supporting further investigation into its potential as an antiviral agent .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Metabolism

Research indicates that the metabolism of 5-FC is significantly influenced by renal function. In patients with renal impairment, peak concentrations of 5-FC increased markedly after administration, which raises considerations for dosage adjustments in clinical settings .

Safety Studies

Clinical studies have shown that while 5-FC can be effective against certain infections and cancers, it may also lead to the development of resistant strains in prolonged treatments. Monitoring serum concentrations is crucial to avoid toxicity and ensure therapeutic efficacy .

Summary Table of Applications

Application AreaMechanismKey FindingsReference
AnticancerInhibits DNA/RNA synthesisEffective against pancreatic cancer cell lines
Colorectal CancerProdrug conversion to 5-FURenal function affects metabolism
AntiviralNucleoside analogSelective activity against HIV
PharmacokineticsRenal clearance impacts dosingIncreased peak concentrations with renal impairment

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can inhibit the replication of viruses or the proliferation of cancer cells. It acts as a nucleoside reverse transcriptase inhibitor, interfering with the synthesis of viral DNA. Additionally, it can modulate the expression of certain proteins, such as P-glycoprotein, which plays a role in drug resistance.

Comparison with Similar Compounds

Key Research Findings

Prodrug Activation :

  • Capecitabine’s hydrolysis to 5′-DFCR is catalyzed by carboxylesterases (CES1A1/CES2), with intestinal CES2 contributing to both efficacy and toxicity .
  • 5FCyd’s conversion to 5-FU is critical for TS inhibition .

Synergistic Combinations: 5FCyd-functionalized nanoparticles enhance X-ray-induced ROS production and drug release, improving tumor cell killing .

Toxicity Mitigation :

  • Thymidine rescues 5FCyd-induced growth inhibition in mammalian cells, highlighting TS as a key target .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluorocytidine, and how do reaction conditions influence yield and purity?

  • Answer: this compound is synthesized via nucleophilic fluorination of cytidine derivatives. A key method involves silicon-based intermediates, where cytidine is treated with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to form a silylated intermediate, followed by fluorination using a fluorinating agent (e.g., Selectfluor™). Reaction conditions, such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of fluorinating agents, critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is required to remove byproducts like unreacted cytidine or fluorinated impurities .

Q. What mechanisms underlie this compound’s antiviral and anticancer activities?

  • Answer: this compound exerts its effects through metabolic incorporation into RNA/DNA. In antiviral contexts, it inhibits viral RNA polymerase by mimicking cytidine, leading to chain termination or dysfunctional viral RNA. In cancer, it is metabolized to 5-fluorouracil (5-FU) via cytidine deaminase, which inhibits thymidylate synthase, disrupting DNA synthesis. Additionally, this compound directly incorporates into ribosomal RNA, impairing 45S precursor maturation, thereby inhibiting protein synthesis in rapidly dividing cells .

Q. How can researchers validate the incorporation of this compound into RNA/DNA in experimental models?

  • Answer: Use enzymatic hydrolysis of extracted nucleic acids (DNA/RNA) with nucleases (e.g., nuclease P1) and phosphatases to release nucleosides. Employ LC/MSMS with isotopically labeled internal standards (e.g., ¹⁵N5-dGua) for quantification. Compare retention times and mass spectra of this compound against synthetic standards. Confirm incorporation via cytotoxicity assays in cell lines with/without cytidine deaminase activity, as cells lacking this enzyme show reduced 5-FU conversion and resistance .

Advanced Research Questions

Q. How to design enzyme-prodrug systems using modified this compound compounds to enhance therapeutic efficacy?

  • Answer: Develop prodrugs by acylating the N4 position of this compound (e.g., 5-fluoro-N4-[3-indolepropionyl]cytidine) to mask cytotoxicity until hydrolysis by bacterial amidohydrolases (e.g., YqfB). Key considerations:

  • Enzyme Specificity: Validate hydrolysis efficiency via kinetic assays (e.g., HPLC monitoring of prodrug conversion).
  • Toxicity Synergy: Test combinations of hydrolysis products (e.g., this compound + 3-indolepropionic acid) using MTT assays. Note that synergistic effects may vary by cell line; prioritize cell models with validated sensitivity .

Q. What methodological considerations are critical when analyzing contradictory results in combination therapy studies involving this compound?

  • Answer:

  • Dose-Response Curves: Use non-linear regression to assess IC50 shifts in monotherapy vs. combination treatments.
  • Statistical Models: Apply Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects.
  • Cell Line Variability: Replicate experiments across multiple lines (e.g., HCT116 vs. MCF7) to account for differential metabolic enzyme expression. For example, 3-indolepropionic acid showed no toxicity in HCT116 but may act synergistically in other lines .

Q. What strategies ensure accurate quantification of this compound in biological matrices using LC/MSMS?

  • Answer:

  • Internal Standards: Use stable isotope-labeled analogs (e.g., ¹³C-5-Fluorocytidine) to correct for matrix effects and ionization variability.
  • Sample Preparation: Deproteinize samples with acetonitrile/methanol (4:1) to minimize interference.
  • Validation Parameters: Assess linearity (R² > 0.99), limit of detection (LOD < 1 nM), and intra/inter-day precision (CV < 15%) per FDA guidelines. Cross-validate with orthogonal methods like HPLC-UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.